molecular formula C12H11NO3S B11769846 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid

Cat. No.: B11769846
M. Wt: 249.29 g/mol
InChI Key: CZCOWLDOEAZEDJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a methoxy group at the second position and a 2-methylthiazol-4-yl group at the fifth position of the benzoic acid core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. For instance, the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) can promote the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or alkylated products, depending on the specific reaction conditions .

Scientific Research Applications

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of both the methoxy group and the thiazole ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

CZCOWLDOEAZEDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)C(=O)O

Origin of Product

United States

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